molecular formula C15H14ClN3O B2541437 3-(4-Amino-phenyl)-2-methyl-3H-quinazolin-4-one hydrochloride CAS No. 1185300-40-6

3-(4-Amino-phenyl)-2-methyl-3H-quinazolin-4-one hydrochloride

Cat. No.: B2541437
CAS No.: 1185300-40-6
M. Wt: 287.75
InChI Key: MOIPIJDILYNUMK-UHFFFAOYSA-N
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Description

3-(4-Amino-phenyl)-2-methyl-3H-quinazolin-4-one hydrochloride is a useful research compound. Its molecular formula is C15H14ClN3O and its molecular weight is 287.75. The purity is usually 95%.
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Scientific Research Applications

Implications in Medicinal Chemistry

Quinazoline derivatives, including 3-(4-Amino-phenyl)-2-methyl-3H-quinazolin-4-one hydrochloride, have shown significant biological activities, which make them potential candidates for medicinal chemistry applications. Quinazoline-4(3H)-ones and their derivatives constitute an important class of fused heterocycles, found in many naturally occurring alkaloids. Their structural stability and versatility allow for the synthesis of novel bioactive moieties, demonstrating activities such as antibacterial against strains like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli (Tiwary et al., 2016).

Applications in Optoelectronics

Research on quinazoline derivatives extends into the field of optoelectronics, where they are utilized in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors due to their luminescent and electroluminescent properties. Incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials, showing promise for organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs, and as potential structures for nonlinear optical materials and colorimetric pH sensors (Lipunova et al., 2018).

Anticancer Activity

Quinazoline derivatives have been extensively investigated for their anticancer properties. Their mechanism of action often involves modulating the expression of genes and proteins crucial for cancer progression, including receptor tyrosine kinases, epidermal growth factor receptors, and apoptotic proteins. This makes quinazoline nucleus a valuable scaffold for developing new anti-colorectal cancer agents with suitable pharmacokinetic profiles (Moorthy et al., 2023).

Synthetic Chemistry Advances

The synthesis of quinazolines has seen significant advances, focusing on eco-friendly, mild, and atom-efficient methodologies. Recent reviews discuss the synthesis of quinazolines via multi-component strategies, highlighting the importance of this scaffold in developing compounds with a broad range of biological properties. These advances suggest a promising future for quinazoline derivatives in various applications, from medicinal chemistry to materials science (Faisal & Saeed, 2021).

Future Directions

The study of quinazolinone derivatives is an active area of research due to their potential biological activities. Future research could involve the synthesis of various derivatives, including “3-(4-Amino-phenyl)-2-methyl-3H-quinazolin-4-one hydrochloride”, and the investigation of their biological activities .

Properties

IUPAC Name

3-(4-aminophenyl)-2-methylquinazolin-4-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O.ClH/c1-10-17-14-5-3-2-4-13(14)15(19)18(10)12-8-6-11(16)7-9-12;/h2-9H,16H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOIPIJDILYNUMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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